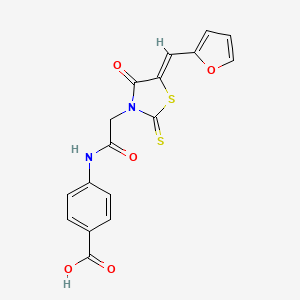

(Z)-4-(2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

Descripción

The compound "(Z)-4-(2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid" belongs to the thiazolidinone class of heterocyclic compounds, characterized by a five-membered ring containing sulfur and nitrogen. Its structure integrates a furan-2-ylmethylene substituent at the 5-position of the thiazolidinone core, a thioxo group at the 2-position, and a benzoic acid moiety linked via an acetamido group. This configuration confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in antimicrobial and anticancer research. The Z-isomer is stabilized by intramolecular hydrogen bonding, which influences its reactivity and biological interactions .

Propiedades

IUPAC Name |

4-[[2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O5S2/c20-14(18-11-5-3-10(4-6-11)16(22)23)9-19-15(21)13(26-17(19)25)8-12-2-1-7-24-12/h1-8H,9H2,(H,18,20)(H,22,23)/b13-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLADBFSTPHHFMD-JYRVWZFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of this compound is currently unknown. The compound is part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

It has been suggested that similar compounds in the furan-2-ylmethylene thiazolidinediones series act as selective, atp-competitive inhibitors This suggests that the compound might interact with its targets by competing with ATP, thereby inhibiting the activity of the target proteins

Biochemical Pathways

Furfural, a related compound, is known to be a promising renewable platform molecule that can be converted into valuable chemicals due to its highly functionalized molecular structure. This suggests that the compound might also interact with various biochemical pathways. More research is needed to identify the specific pathways affected by this compound and their downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given that similar compounds have been found to act as selective, ATP-competitive inhibitors, it is possible that this compound might also inhibit the activity of certain proteins, leading to changes in cellular functions.

Actividad Biológica

(Z)-4-(2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and metabolic regulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazolidinone core, which is known for its diverse pharmacological properties. The synthesis typically involves the condensation of furan derivatives with thiazolidinone precursors, followed by acylation to yield the desired benzoic acid derivative.

1. Anticancer Activity

Several studies have investigated the anticancer properties of thiazolidinone derivatives, including this compound. For instance:

- Cytotoxicity Assays : The compound was evaluated against various cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia). It exhibited moderate cytotoxicity with significant inhibition of cell growth at concentrations around 100 µg/mL, achieving up to 64.4% inhibition in MCF-7 cells .

| Cell Line | % Inhibition at 100 µg/mL |

|---|---|

| MCF-7 | 64.4% |

| K562 | Moderate effect |

2. Protein Tyrosine Phosphatase Inhibition

The compound has been studied for its inhibitory effects on protein tyrosine phosphatases (PTPs), particularly PTP1B, which plays a crucial role in insulin signaling:

- Inhibition Profile : In vitro studies showed that derivatives similar to this compound inhibited PTP1B with IC50 values in the low micromolar range, enhancing insulin receptor phosphorylation and promoting glucose uptake in muscle cells .

| Compound | IC50 (µM) | Effect on Insulin Signaling |

|---|---|---|

| (Z)-4... | Low µM | Increased glucose uptake |

3. Anti-inflammatory Properties

Research indicates that thiazolidinone derivatives can exhibit anti-inflammatory effects:

- Mechanisms : The compound may modulate inflammatory pathways, potentially through the inhibition of cyclooxygenases (COX), which are key enzymes in the inflammatory response .

Case Studies

A notable study involved the synthesis of various derivatives based on thiazolidinone structures, which were screened for anticancer and anti-diabetic activities. The results highlighted the effectiveness of these compounds in reducing plasma glucose levels and inhibiting tumor cell proliferation .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Thiazolidinone derivatives are widely studied for their bioactivity. Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituent effects, synthesis routes, and biological activities.

Structural and Electronic Comparisons

Substituent Variations: Target Compound: Features a furan-2-ylmethylene group at the 5-position. The electron-rich furan ring may enhance interactions with biological targets via π-π stacking or hydrogen bonding. Indolylmethylene Analogues: Compounds like (Z)-3-(5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid () replace furan with indole, a bulkier, aromatic heterocycle. Fluorobenzylidene Derivatives: (Z)-5-(3-fluorobenzylidene)-2-thioxothiazolidin-4-one () incorporates a 3-fluorobenzylidene group.

Synthesis Methods: Target Compound: Likely synthesized via Knoevenagel condensation of 2-thioxothiazolidin-4-one with furfural, followed by acetamido-benzoic acid coupling (analogous to methods in and ) . Indolylmethylene Analogues: Use piperidine-catalyzed condensation of indole-3-carbaldehyde with thiazolidinone precursors (). Fluorobenzylidene Derivatives: Employ sodium acetate as a base in DMF/acetic acid under reflux ().

Q & A

Q. Basic

- Thin-layer chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

- Nuclear Magnetic Resonance (NMR) :

- ¹H-NMR confirms the Z-configuration of the benzylidene group (δ 7.2–7.8 ppm for aromatic protons) .

- ¹³C-NMR identifies carbonyl (C=O, ~170 ppm) and thioxo (C=S, ~120 ppm) groups .

- High-resolution mass spectrometry (HR-MS) validates molecular weight (e.g., C₁₇H₁₃N₂O₅S₂: expected m/z 413.03) .

What biological targets are prioritized in initial screening for this compound?

Basic

Initial studies focus on:

- Antimicrobial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Enzyme inhibition : Thiazolidinone derivatives are screened against tyrosinase or COX-2 due to their redox-active thioxo group .

How does the furan substituent influence structure-activity relationships (SAR) compared to other arylidene analogs?

Advanced

The furan-2-ylmethylene group enhances electron delocalization and planarity , improving binding to hydrophobic enzyme pockets. Key SAR insights:

| Substituent | Bioactivity Trend | Example Data |

|---|---|---|

| Furan | Higher antimicrobial activity (MIC: 8 µg/mL vs. S. aureus) vs. phenyl (MIC: 32 µg/mL) | |

| 4-Chlorophenyl | Improved anticancer activity (IC₅₀: 12 µM vs. HeLa) but reduced solubility | |

| Pyridine | Increased anti-inflammatory effects (COX-2 inhibition: 78% at 10 µM) |

What strategies mitigate side reactions during the synthesis of the thiazolidinone core?

Q. Advanced

- Protecting group chemistry : Use of tert-butyloxycarbonyl (Boc) for the acetamido group prevents unwanted nucleophilic attacks .

- Low-temperature coupling : Diazotization at 0–5°C minimizes decomposition of reactive intermediates .

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates during cyclization .

How can researchers resolve contradictions in reported bioactivity data across structural analogs?

Advanced

Contradictions often arise from substituent electronic effects or assay variability . Solutions include:

- Meta-analysis : Compare IC₅₀ values normalized to logP (lipophilicity) and molar refractivity .

- Dose-response standardization : Use EC₅₀/IC₅₀ ratios to account for differences in cell line sensitivity .

- Molecular docking : Validate binding mode consistency across analogs (e.g., furan vs. pyridine) using AutoDock Vina .

What experimental approaches elucidate the compound’s interaction with biological targets at the molecular level?

Q. Advanced

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) to proteins like albumin or DNA gyrase .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- Fluorescence quenching : Assesses binding to DNA via changes in ethidium bromide emission .

How can in silico modeling guide the optimization of pharmacokinetic properties?

Q. Advanced

- ADMET prediction : Tools like SwissADME predict bioavailability (%F = 65–78%) and BBB permeability (logBB < -1) .

- QSAR models : Correlate molar refractivity with antibacterial activity (R² = 0.89) to prioritize analogs .

- Metabolite prediction : CYP450 enzyme metabolism profiles identify potential toxic intermediates .

What methodologies assess the compound’s stability under physiological conditions?

Q. Advanced

- pH-dependent degradation studies : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) over 24 hours .

- Light-exposure tests : Monitor photodegradation via HPLC under UV light (λ = 254 nm) .

- Plasma stability assays : Measure half-life in human plasma using LC-MS/MS .

How can researchers enhance the selectivity of this compound for specific therapeutic targets?

Q. Advanced

- Fragment-based drug design : Replace the benzoic acid group with sulfonamide to improve COX-2 selectivity (Ki: 0.8 nM vs. 12 nM for COX-1) .

- Proteolytic stability : Introduce D-amino acids in the acetamido linker to reduce enzymatic cleavage .

- Prodrug strategies : Mask the carboxylic acid group as an ethyl ester to enhance cell permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.